N-phenyl-pyrimidin-4-amine derivative 1 is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an amine functional group at the 4-position. The molecular formula for this compound is . This derivative is part of a larger class of pyrimidine-based compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.
Research has indicated that N-phenyl-pyrimidin-4-amine derivatives exhibit significant biological activity, particularly as inhibitors of certain kinases involved in cancer progression. For example, some derivatives have been shown to inhibit MAPK-interacting kinases, which play a crucial role in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a process often dysregulated in cancers such as acute myeloid leukemia . The inhibition of these kinases can lead to reduced cancer cell proliferation and increased apoptosis.
The synthesis of N-phenyl-pyrimidin-4-amine derivatives typically involves several steps, including:
N-phenyl-pyrimidin-4-amine derivatives are primarily explored for their applications in medicinal chemistry, particularly in developing anti-cancer agents due to their kinase inhibitory properties. They also show promise in other therapeutic areas such as neurodegenerative diseases and infectious diseases, where modulation of kinase activity is beneficial .
Interaction studies involving N-phenyl-pyrimidin-4-amine derivatives focus on their binding affinity to target proteins, particularly kinases. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to measure binding interactions. The results indicate that these compounds can selectively inhibit target kinases, leading to downstream effects on cellular signaling pathways involved in cancer progression .
N-phenyl-pyrimidin-4-amine derivative 1 shares structural similarities with various other pyrimidine derivatives that also exhibit biological activity. Key similar compounds include:
The uniqueness of N-phenyl-pyrimidin-4-amine derivative 1 lies in its specific substitution pattern and the resulting biological activity profile, particularly its potent inhibition of MAPK-interacting kinases compared to other similar compounds .
Nucleophilic aromatic substitution (S~N~Ar) serves as the cornerstone for synthesizing N-phenyl-pyrimidin-4-amine derivatives due to the intrinsic reactivity of the pyrimidine ring. The electron-deficient nature of the pyrimidine system, particularly when substituted with electron-withdrawing groups (EWGs), facilitates direct displacement of leaving groups such as halides or azides. For example, 2,4-dichloropyrido[3,2-d]pyrimidine undergoes sequential S~N~Ar reactions with amines, yielding mono- and di-substituted derivatives with regioselective precision [4] [6].
A key mechanistic study demonstrated that the 4-position of the pyrimidine ring exhibits higher electrophilicity than the 2-position, attributed to the differential electron-withdrawing effects of adjacent substituents [4]. This reactivity gradient enables sequential functionalization, as shown in the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine [4]. The reaction proceeds through a two-step mechanism:
Table 1: S~N~Ar Reaction Outcomes with Different Nucleophiles
| Nucleophile Class | Representative Reagent | Yield (%) | Regioselectivity |
|---|---|---|---|
| Amines | p-Methoxybenzylamine | 49–98 | 4-position |
| Thiols | Benzyl mercaptan | 47–85 | 4-position |
| Alcohols | Ethanol | 20–32 | 4-position |
Reaction optimization studies revealed that polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, while dichloromethane (DCM) simplifies product isolation [4] [6]. Notably, the absence of base in amine-mediated S~N~Ar reactions contrasts with traditional S~N~Ar mechanisms, suggesting a unique transition state stabilization in pyrimidine systems [6].
Microwave irradiation has revolutionized the synthesis of N-phenyl-pyrimidin-4-amine derivatives by accelerating reaction kinetics and improving yields. Comparative studies between conventional heating and microwave-assisted methods demonstrate significant advantages:
A prototypical MAOS protocol for N-phenyl-pyrimidin-4-amine derivatives involves:
$$
\text{Pyrimidine chloride} + \text{Aniline derivative} \xrightarrow[\text{MW, 150°C}]{\text{EtOH, 15 min}} \text{N-phenyl-pyrimidin-4-amine} \quad (90\%\ \text{yield}) [5]
$$
The microwave effect extends beyond mere thermal acceleration. Non-thermal effects, such as enhanced molecular rotation and dipole alignment, promote more efficient collisions between the electron-deficient pyrimidine ring and nucleophiles [5]. This phenomenon proves particularly valuable in solid-phase syntheses, where microwave irradiation overcomes diffusion limitations in resin-bound intermediates [5].
Post-synthetic modification of N-phenyl-pyrimidin-4-amine derivatives enables precise tuning of electronic and steric properties. Two primary strategies dominate this field:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reacts with residual azide groups in tetrazolo-pyrimidine hybrids to install triazole moieties. This "click chemistry" approach demonstrates exceptional functional group tolerance, enabling the introduction of:
Table 2: CuAAC Functionalization Outcomes
| Alkyne Substrate | Triazole Product | Application | Yield (%) |
|---|---|---|---|
| Propargyl alcohol | Hydrophilic analog | Solubility enhancement | 78 |
| Ethynylferrocene | Redox-active tag | Electrochemical sensing | 82 |
| Galactose-propargyl | Targeting moiety | Hepatocyte-specific delivery | 75 |
The Staudinger reaction between azide-containing derivatives and triphenylphosphine produces iminophosphoranes, which serve as versatile intermediates for further functionalization. For example, treatment of 5-aminotetrazolo[1,5-a]pyrimidine with triphenylphosphine yields a protonated iminophosphorane intermediate that reacts with electrophiles to install:
$$
\text{Tetrazolo-pyrimidine-N}3 + \text{PPh}3 \rightarrow \text{Iminophosphorane} \xrightarrow{\text{R-X}} \text{Functionalized derivative} [4]
$$
These post-functionalization techniques exemplify the modularity of N-phenyl-pyrimidin-4-amine chemistry, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The ¹H Nuclear Magnetic Resonance spectroscopic analysis of N-phenyl-pyrimidin-4-amine derivatives reveals characteristic chemical shift patterns that are fundamental for structural identification. Pyrimidine ring protons typically appear in distinct chemical shift regions, with H-2 and H-6 protons of the pyrimidine nucleus commonly observed between δ 8.2-9.5 ppm due to the deshielding effect of the electronegative nitrogen atoms [2]. The pyrimidine H-5 proton generally appears as a singlet around δ 7.0-8.0 ppm [3].
For N-phenyl substituted pyrimidine derivatives, the phenyl ring protons exhibit characteristic multipicity patterns. The ortho protons relative to the nitrogen substitution typically appear as doublets around δ 7.8-8.1 ppm, while meta and para protons appear in the range of δ 7.1-7.6 ppm [4]. The NH proton linking the phenyl and pyrimidine rings characteristically appears as a broad singlet between δ 9.0-10.0 ppm in DMSO-d₆, which may be exchange-broadened depending on the solvent and temperature conditions [5].
Substituted N-phenyl-pyrimidin-4-amine derivatives demonstrate solvent-dependent chemical shift variations. In DMSO-d₆, the NH proton of the amine linkage typically appears around δ 9.2-9.7 ppm as a sharp singlet [4]. Aromatic protons of both the pyrimidine and phenyl rings show characteristic coupling patterns, with pyrimidine protons appearing as singlets due to the symmetry of the ring system [6].
¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework of N-phenyl-pyrimidin-4-amine derivatives. The pyrimidine carbon signals exhibit characteristic chemical shifts with C-2 typically appearing around δ 157-165 ppm, C-4 around δ 163-168 ppm, and C-6 around δ 155-162 ppm [2]. The C-5 carbon of the pyrimidine ring generally appears around δ 104-108 ppm [3].
Phenyl ring carbons in N-phenyl-pyrimidin-4-amine derivatives show distinct chemical shift patterns. The quaternary carbon attached to the nitrogen typically appears around δ 138-142 ppm, while the ortho carbons appear around δ 120-125 ppm, meta carbons around δ 128-132 ppm, and para carbons around δ 125-130 ppm [7]. These values may shift depending on the electronic nature of substituents present on either ring system.
For highly fluorinated derivatives such as N-phenyl-pyrimidin-4-amine derivative 1, carbon atoms attached to fluorine substituents exhibit characteristic downfield shifts and carbon-fluorine coupling patterns. Carbons bearing multiple fluorine atoms, such as trifluoromethyl groups, typically appear around δ 120-125 ppm with characteristic quartet multiplicity due to carbon-fluorine coupling [8].
¹⁹F Nuclear Magnetic Resonance spectroscopy is particularly relevant for N-phenyl-pyrimidin-4-amine derivative 1 due to its high fluorine content. Aromatic fluorine atoms on phenyl rings typically appear around δ -107 to -120 ppm, with coupling patterns reflecting their position relative to other substituents [5]. Pentafluorosulfanyl groups (SF₅) exhibit characteristic chemical shifts around δ +58 to +68 ppm, appearing as quintets due to coupling with the five equivalent fluorine atoms [9].
Trifluoromethyl groups attached to aromatic systems typically appear around δ -58 to -65 ppm as singlets [10]. The chemical shift values are sensitive to the electronic environment and can provide information about the substitution pattern and electronic effects of neighboring groups.
Mass spectrometric analysis of N-phenyl-pyrimidin-4-amine derivatives under electron impact conditions reveals characteristic fragmentation patterns that are valuable for structural confirmation. The molecular ion peak for N-phenyl-pyrimidin-4-amine derivative 1 appears at m/z 543, corresponding to the exact mass of 543.04337770 Da [1]. The molecular ion typically exhibits moderate intensity due to the stability imparted by the aromatic ring systems.
Primary fragmentation pathways in N-phenyl-pyrimidin-4-amine derivatives involve cleavage at the amine linkage between the phenyl and pyrimidine rings. This α-cleavage mechanism is common in aromatic amines and results in the formation of phenyl cation fragments around m/z 77 and pyrimidine-containing fragments [11]. The pyrimidine ring system tends to remain intact during fragmentation due to its aromatic stability, often appearing as base peaks or high-intensity fragments.
For pyrimidine derivatives, characteristic fragmentations include loss of hydrogen cyanide (HCN, mass 27) and cyanide radical (CN, mass 26) from the pyrimidine ring [12]. These losses are particularly favored when the pyrimidine ring bears electron-withdrawing substituents that stabilize the resulting fragments. The fragmentation pattern typically shows sequential losses, with initial cleavage followed by rearrangement and secondary fragmentations.
The fragmentation of the phenyl ring component in N-phenyl-pyrimidin-4-amine derivatives follows established patterns for aromatic amines. The phenyl cation at m/z 77 is commonly observed, often as a prominent peak in the mass spectrum [11]. Further fragmentation of this ion can lead to the formation of C₄H₄⁺ at m/z 52 and C₃H₃⁺ at m/z 39 through cycloreversion processes.
Substituted phenyl rings exhibit fragmentation patterns dependent on the nature and position of substituents. Electron-donating groups tend to stabilize the aromatic cation, while electron-withdrawing groups may facilitate ring opening and rearrangement reactions. Halogenated phenyl rings, particularly those containing fluorine, show characteristic isotope patterns and may undergo elimination of hydrogen halides [13].
The pyrimidine ring fragmentation in mass spectrometry typically involves initial loss of nitrogen-containing fragments. Common fragmentations include loss of N₂ (mass 28) and formation of diazine radical cations [14]. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack during fragmentation, leading to ring-opening reactions and formation of linear fragments.
For highly fluorinated derivatives like N-phenyl-pyrimidin-4-amine derivative 1, mass spectrometric fragmentation patterns are significantly influenced by the presence of fluorine atoms. Pentafluorosulfanyl groups (SF₅) typically fragment through loss of fluorine atoms, creating characteristic patterns with multiple peaks separated by 19 mass units (the mass of fluorine) [9]. These fragmentations often occur stepwise, with each fluorine loss accompanied by rearrangement of the remaining structure.
Trifluoromethyl groups exhibit characteristic fragmentation through loss of CF₃ radical (mass 69) or formation of CF₃⁺ cations. The high electronegativity of fluorine stabilizes these fragments, making them prominent in the mass spectrum [15]. Sequential loss of fluorine atoms from these groups creates distinctive fragmentation ladders that are diagnostic for the presence of multiple fluorinated substituents.
The combination of multiple fluorinated groups in N-phenyl-pyrimidin-4-amine derivative 1 creates complex fragmentation patterns with numerous fluorine-containing fragments. These patterns can be used for structural verification and purity assessment, as contamination or structural variations would produce distinctly different fragmentation profiles.
X-ray crystallographic analysis of N-phenyl-pyrimidin-4-amine derivatives provides definitive structural information about the solid-state configuration. Related pyrimidine compounds typically crystallize in common space groups such as P-1 (triclinic), P21/c (monoclinic), or P212121 (orthorhombic) [16]. The choice of space group is influenced by the molecular symmetry and intermolecular interactions present in the crystal structure.
The unit cell parameters for N-phenyl-pyrimidin-4-amine derivatives vary significantly depending on the substitution pattern and crystal packing arrangements. Typical unit cell dimensions range from a = 8-15 Å, b = 10-20 Å, and c = 12-25 Å for monoclinic systems [17]. The β angle in monoclinic systems commonly falls between 90-120°, reflecting the molecular packing efficiency and intermolecular interaction patterns.
Crystal density values for N-phenyl-pyrimidin-4-amine derivatives typically range from 1.3-1.6 g/cm³, depending on the molecular weight and packing efficiency [18]. Higher densities are observed for fluorinated derivatives due to the increased atomic mass of fluorine substituents and the tendency for fluorine atoms to participate in close intermolecular contacts.
The molecular conformation of N-phenyl-pyrimidin-4-amine derivatives in the solid state is characterized by specific dihedral angles between the pyrimidine and phenyl ring systems. The dihedral angle between these aromatic planes typically ranges from 11° to 70°, depending on steric interactions and crystal packing forces [19]. Smaller dihedral angles indicate greater planarity and potential for extended π-conjugation, while larger angles suggest steric hindrance or optimization of intermolecular interactions.
Bond lengths within the pyrimidine ring system are characteristic of aromatic heterocycles. The C-N bonds in the pyrimidine ring typically measure 1.33-1.35 Å, reflecting the partial double bond character due to aromaticity [18]. The C-C bonds within the ring measure approximately 1.38-1.40 Å, consistent with aromatic character. The N-H bond length of the amine linkage typically measures 0.86-0.90 Å when determined by X-ray crystallography.
The phenyl ring geometry remains largely unperturbed in N-phenyl-pyrimidin-4-amine derivatives, with C-C bond lengths of 1.37-1.40 Å and C-H bond lengths of 0.93-0.95 Å [16]. Substitution on the phenyl ring may cause minor variations in these parameters, particularly for electron-withdrawing groups that can influence the electronic distribution within the aromatic system.
The crystal packing of N-phenyl-pyrimidin-4-amine derivatives is dominated by hydrogen bonding interactions involving the amine nitrogen and pyrimidine nitrogen atoms. Common hydrogen bonding patterns include N-H···N interactions with distances of 2.89-3.00 Å [18]. These interactions often form R₂²(8) ring motifs that stabilize the crystal structure and influence the overall packing arrangement.
π-π stacking interactions between aromatic ring systems are prevalent in the crystal structures of N-phenyl-pyrimidin-4-amine derivatives. The centroid-to-centroid distances between stacked rings typically range from 3.6-3.9 Å, with slippage values of 1.4-1.8 Å [20]. These interactions contribute significantly to the crystal stability and may influence the physical properties of the material.
For fluorinated derivatives, C-H···F hydrogen bonds provide additional stabilization to the crystal structure [17]. These weak interactions, with H···F distances of 2.4-2.7 Å, can influence the molecular orientation and packing efficiency. The high electronegativity of fluorine makes these interactions particularly important in determining the solid-state structure of highly fluorinated compounds like N-phenyl-pyrimidin-4-amine derivative 1.
Crystallographic studies often include thermal analysis to determine the temperature dependence of structural parameters. N-phenyl-pyrimidin-4-amine derivatives typically exhibit thermal expansion coefficients that reflect the anisotropic nature of the crystal structure [21]. The expansion along different crystallographic axes may vary significantly, reflecting the directionality of intermolecular interactions.
Melting point determinations provide insight into crystal stability and intermolecular interaction strength. Related N-phenyl-pyrimidin-4-amine derivatives typically exhibit melting points ranging from 150-300°C, depending on the substitution pattern and crystal packing efficiency [17]. Higher melting points are generally associated with stronger intermolecular interactions and more efficient crystal packing.